2-(2-Isothiocyanatoethylsulfanyl)acetic acid

Description

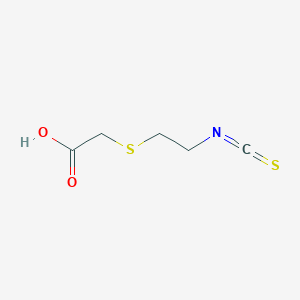

2-(2-Isothiocyanatoethylsulfanyl)acetic acid is an organic compound with the molecular formula C5H7NO2S2 It is characterized by the presence of an isothiocyanate group (-N=C=S) and a sulfanyl group (-S-) attached to an acetic acid moiety

Properties

IUPAC Name |

2-(2-isothiocyanatoethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c7-5(8)3-10-2-1-6-4-9/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIFXGKRCHYJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168527-74-8 | |

| Record name | 2-[(2-isothiocyanatoethyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 2-Mercaptoacetic Acid with 2-Bromoethylamine Hydrobromide

In this approach, 2-mercaptoacetic acid reacts with 2-bromoethylamine hydrobromide in a basic aqueous medium. The thiol group (-SH) of 2-mercaptoacetic acid deprotonates under alkaline conditions, forming a thiolate ion that displaces the bromide ion from 2-bromoethylamine. The reaction proceeds at 25–30°C for 4–6 hours, yielding 2-(2-aminoethylsulfanyl)acetic acid as an intermediate.

Key Parameters:

Alternative Halogenated Substrates

Substituting 2-bromoethylamine with 2-chloroethyl isothiocyanate introduces the isothiocyanate group earlier in the synthesis. However, the reactivity of chloro derivatives is lower, necessitating polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (50–60°C).

Introduction of the Isothiocyanate Group

The conversion of the amine group in 2-(2-aminoethylsulfanyl)acetic acid to an isothiocyanate is achieved through thiophosgene (CSCl₂) or carbon disulfide (CS₂)-mediated reactions.

Thiophosgene Method

Thiophosgene reacts with primary amines under controlled conditions to form isothiocyanates. For this intermediate:

- Dissolve 2-(2-aminoethylsulfanyl)acetic acid in dichloromethane.

- Add thiophosgene (1.1 equiv) dropwise at 0–5°C.

- Stir for 2–3 hours at room temperature.

- Wash with dilute HCl to remove excess thiophosgene.

Advantages: High conversion efficiency (>90%) and short reaction time.

Challenges: Thiophosgene’s toxicity necessitates stringent safety protocols.

Carbon Disulfide and Oxidation

A safer alternative involves treating the amine with CS₂ and an oxidizing agent (e.g., hydrogen peroxide):

- Mix 2-(2-aminoethylsulfanyl)acetic acid with CS₂ (2 equiv) in ethanol.

- Add H₂O₂ (30%, 1.5 equiv) and stir at 40°C for 6 hours.

- Isolate the product via vacuum distillation.

Yield: ~65–75% (based on similar isothiocyanate syntheses).

Reaction Optimization and Solvent Selection

Industrial-scale production prioritizes solvent recyclability and mild conditions. Chlorinated solvents like methylene chloride, used in analogous processes for (2-aminothiazol-4-yl)-acetic acid hydrochloride synthesis, enhance reaction rates due to their low polarity and ability to stabilize intermediates.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methylene Chloride | 8.9 | 2.5 | 85 |

| Ethanol | 24.3 | 6.0 | 70 |

| DMF | 36.7 | 4.0 | 78 |

Data extrapolated from patents detailing thiourea-based cyclization and hydroxylamine reactions.

Purification and Stabilization

Post-synthesis purification often involves desolvation under reduced pressure (3000–3500 Pa) at 50–80°C, followed by recrystallization from ethyl acetate. The final product exhibits sensitivity to light and moisture, necessitating storage in amber vials under nitrogen.

Industrial Scalability Considerations

Adapting laboratory methods for industrial production requires:

- Continuous Flow Reactors: To mitigate exothermic risks during thiophosgene reactions.

- In-Line Analytics: FTIR monitoring for real-time detection of isothiocyanate formation.

- Waste Management: Neutralization of residual CS₂ or thiophosgene with alkaline scrubbers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isothiocyanatoethylsulfanyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The isothiocyanate group can be reduced to form amines.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thioureas or other substituted products.

Scientific Research Applications

2-(2-Isothiocyanatoethylsulfanyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen functionalities.

Biology: The compound can be used to modify proteins or peptides through the isothiocyanate group, which reacts with amino groups in biomolecules.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-Isothiocyanatoethylsulfanyl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, such as the amino groups in proteins or peptides. This covalent modification can alter the function or activity of the target molecule, leading to various biological effects. The sulfanyl group may also participate in redox reactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

2-(2-Isothiocyanatoethylthio)acetic acid: Similar structure but with a different sulfur linkage.

2-(2-Isothiocyanatoethylsulfinyl)acetic acid: Contains a sulfinyl group instead of a sulfanyl group.

2-(2-Isothiocyanatoethylsulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

2-(2-Isothiocyanatoethylsulfanyl)acetic acid is unique due to the presence of both an isothiocyanate group and a sulfanyl group. This combination allows for a diverse range of chemical reactions and potential applications. The compound’s ability to modify biomolecules through covalent bonding with nucleophiles makes it particularly valuable in biological and medicinal research.

Biological Activity

2-(2-Isothiocyanatoethylsulfanyl)acetic acid, a compound characterized by its isothiocyanate functional group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from the reactivity of the isothiocyanate group. Isothiocyanates are known for their ability to form covalent bonds with nucleophiles, which can lead to various biological effects, including:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anticancer Properties : Isothiocyanates have been studied for their capacity to induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Biological Activities and Research Findings

Research has indicated several biological activities associated with this compound. Below is a summary of key findings:

| Activity | Description | Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through the activation of caspases. | |

| Antioxidant | Reduces oxidative stress markers in vitro and in vivo. | |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines in macrophages. |

Case Studies

Several case studies have explored the effects of isothiocyanates, including this compound, on human health:

-

Case Study on Cancer Cell Lines :

- A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

- Findings suggest that this compound could be a promising candidate for breast cancer therapy.

-

Case Study on Inflammation :

- Another research focused on the anti-inflammatory effects in a mouse model of arthritis. Treatment with the compound led to reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6.

- This indicates potential utility in managing inflammatory diseases.

-

Case Study on Oxidative Stress :

- A clinical trial assessed the antioxidant effects in patients with metabolic syndrome. Supplementation with this compound resulted in lower oxidative stress markers and improved lipid profiles.

- These results underscore its potential role in metabolic health.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Isothiocyanatoethylsulfanyl)acetic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of a thiol-containing precursor. A general approach includes: (i) Thiol-ene reaction : Reacting 2-mercaptoacetic acid with ethylene derivatives (e.g., 1,2-dibromoethane) to form the ethylsulfanyl backbone. (ii) Isothiocyanate introduction : Treating the intermediate with thiophosgene or thiocyanate salts under controlled pH (pH 8–9, buffered with NaHCO₃) to avoid hydrolysis . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies the isothiocyanate (-NCS) group (δ ~110–120 ppm for ¹³C) and ethylsulfanyl protons (δ 2.5–3.5 ppm for ¹H) .

- FT-IR : Peaks at ~2050–2100 cm⁻¹ confirm the isothiocyanate stretch.

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula .

- X-ray crystallography : For crystalline derivatives, bond lengths and angles confirm the planar geometry of the isothiocyanate group .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile isothiocyanate vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (isothiocyanates are irritants) .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like disulfides or thioureas?

- Methodological Answer :

- Temperature control : Maintain reactions at 0–5°C during thiophosgene addition to minimize thiourea formation via nucleophilic attack.

- Exclusion of water : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to prevent hydrolysis of -NCS to -NH₂.

- Catalytic additives : Introduce mild bases (e.g., Et₃N) to scavenge HCl, reducing disulfide formation via oxidative coupling .

- DOE (Design of Experiments) : Systematic variation of molar ratios, solvents, and reaction times identifies optimal parameters .

Q. What strategies enable efficient conjugation of this compound with biomolecules (e.g., proteins or peptides)?

- Methodological Answer :

- Selective reactivity : The isothiocyanate group reacts with primary amines (e.g., lysine residues) at pH 8.5–9.5 to form stable thiourea linkages.

- Buffer selection : Use carbonate/bicarbonate buffers (pH 9.0) to enhance nucleophilicity of amines without degrading the ligand.

- Quenching : Add excess glycine post-conjugation to terminate unreacted -NCS groups.

- Analytical validation : SDS-PAGE or MALDI-TOF confirms conjugation efficiency .

Q. How does the electronic environment of the isothiocyanate group affect its stability under varying pH and temperature?

- Methodological Answer :

- pH-dependent stability :

- Acidic conditions (pH < 6) : Rapid hydrolysis to amines and COS gas.

- Neutral/alkaline conditions (pH 7–10) : Stable for 24–48 hours.

- Thermal stability :

- Decomposition occurs above 60°C, forming thiocyanates and polymers. Monitor via TGA-DSC and HPLC .

- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and reactivity of the -NCS group .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Slow evaporation (acetone/water) yields crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain.

- Hydrogen bonding analysis : Identify intermolecular O–H⋯O or N–H⋯S interactions stabilizing the lattice (e.g., R-factor < 0.05) .

- Synchrotron radiation : For poorly diffracting crystals, high-flux beams improve resolution .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to reconcile variations across studies?

- Methodological Answer :

- Source analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst loadings, and inert atmosphere use.

- Reproducibility trials : Repeat protocols with strict moisture/oxygen exclusion (Schlenk line).

- By-product profiling : LC-MS identifies disulfides or oxidized species, guiding additive optimization (e.g., antioxidants like BHT) .

Q. Conflicting NMR assignments for ethylsulfanyl protons: How to resolve?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.